8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a chloro group at the 8th position and a 4-methylphenyl group at the 2nd position of the benzoxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride, followed by cyclization using acetic anhydride under reflux conditions . The reaction conditions are crucial to ensure the formation of the desired benzoxazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and methylphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazinone ring.
Scientific Research Applications
8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share a similar benzoxazinone core structure and exhibit comparable biological activities.
Imidazopyridines: Known for their wide range of applications in medicinal chemistry, these compounds also possess a fused bicyclic structure.
Pyrimidines: These heterocyclic compounds are known for their anti-inflammatory and antimicrobial properties.
Uniqueness
8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific substitution pattern on the benzoxazinone ring, which imparts distinct chemical and biological properties. Its chloro and methylphenyl groups contribute to its specific reactivity and potential therapeutic applications.
Properties
IUPAC Name |
8-chloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-5-7-10(8-6-9)14-17-13-11(15(18)19-14)3-2-4-12(13)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJHHDNXACXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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